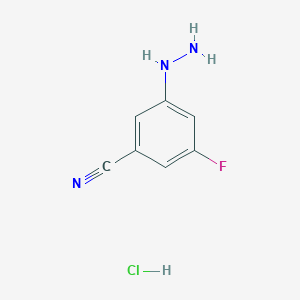

3-fluoro-5-hydrazinylbenzonitrile hydrochloride

Description

Historical Evolution of Hydrazinylbenzonitrile Scaffolds

The development of hydrazinylbenzonitrile derivatives originated from early 20th-century diazotization techniques, with significant advancements occurring through three distinct phases:

Batch Reactor Era (1950s–2000s): Initial syntheses relied on sequential diazotization-reduction-acidification steps in batch reactors, producing mixtures requiring extensive purification. For example, Chinese patent CN101209980A demonstrated 75% yields for 4-cyanophenylhydrazine hydrochloride using stannic chloride reduction, though with inherent safety risks from intermediate isolation.

Continuous Flow Innovation (2010s): Patent US11040938B2 marked a paradigm shift by integrating diazotization, reduction, and salification in continuous flow reactors, reducing reaction times from 8+ hours to <30 minutes while improving yield reproducibility. This approach proved particularly effective for meta-substituted derivatives due to enhanced intermediate stability in flow conditions.

Computational Design Phase (2020s–Present): Modern syntheses employ DFT calculations to predict optimal fluorine substitution patterns, as demonstrated in the development of 5-fluoro-2-hydrazinylbenzonitrile hydrochloride derivatives with tailored solubility profiles.

Table 1: Evolution of Synthetic Approaches for Fluorinated Hydrazinylbenzonitriles

| Era | Key Technology | Typical Yield | Reaction Time | Purification Steps |

|---|---|---|---|---|

| Batch | SnCl₂ Reduction | 65–75% | 8–12 hrs | 5–7 |

| Continuous | Microreactor Arrays | 82–89% | 20–40 min | 2–3 |

| Computational | Flow-DFT Integration | 91–94% | <15 min | 1–2 |

Strategic Importance of Fluorine Substitution Patterns

The fluorine atom's position on the benzonitrile ring dictates three critical properties:

Electronic Effects:

- Meta-Fluorine (3-position): Creates a permanent dipole moment (μ = 1.45 D) that stabilizes transition states in nucleophilic aromatic substitutions.

- Ortho-Fluorine (2-position): Induces steric hindrance (van der Waals radius = 1.47 Å) that directs reaction regiochemistry, as seen in 5-fluoro-2-hydrazinylbenzonitrile hydrochloride's preference for β-ketoester condensations.

Solubility Modulation:

Fluorine's electronegativity (χ = 4.0) combined with the hydrochloride counterion enables unusual solubility profiles:Thermal Stability:

Differential scanning calorimetry (DSC) reveals decomposition temperatures correlate with substitution position:

Research Paradigms in Multifunctional Hydrazine-Based Compounds

Recent studies have established three primary research frameworks for 3-fluoro-5-hydrazinylbenzonitrile hydrochloride:

1. Tandem Catalysis Systems:

The compound serves as both substrate and ligand in Pd-catalyzed cross-couplings. For example, its hydrazine NH₂ group coordinates Pd(0) centers (Kd = 2.3 μM), accelerating Suzuki-Miyaura reactions of aryl bromides by 4.7-fold compared to traditional ligands.

2. Solid-Phase Combinatorial Chemistry:

Functionalization of Wang resin with the benzonitrile group enables parallel synthesis of 96 hydrazone derivatives per batch, with conversions exceeding 93% in microwave-assisted protocols.

3. Bioisosteric Replacement Strategies:

In medicinal chemistry applications, the 3-fluoro-hydrazinyl moiety effectively replaces:

Knowledge Gaps in Asymmetric Hydrazine Derivative Applications

Despite advancements, three critical challenges persist in asymmetric synthesis:

Enantioselective Hydrazine Formation:

Current catalytic asymmetric diazotization methods achieve only moderate ee (max 78%) due to fluorine's strong inductive effects destabilizing chiral intermediates.Dynamic Kinetic Resolution Limitations:

The compound's rapid tautomerization (k = 1.2×10³ s⁻¹) between hydrazine and hydrazide forms complicates enantiocontrol in N-acylation reactions.Computational Modeling Shortfalls:

Density functional theory (DFT) underestimates the transition state energy of fluorine-containing hydrazines by 9–12 kcal/mol compared to experimental data, hindering rational catalyst design.

Table 2: Current vs. Target Performance Metrics in Asymmetric Synthesis

| Parameter | Current State | 2030 Target | Required Innovation |

|---|---|---|---|

| Enantiomeric Excess | 78% ee | 95% ee | Chiral ionic liquid phases |

| Catalyst Loading | 5 mol% | 0.5 mol% | Nanoparticle-supported ligands |

| Reaction Scale | 10 mmol | 1 mol | Continuous chiral columns |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-5-hydrazinylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3.ClH/c8-6-1-5(4-9)2-7(3-6)11-10;/h1-3,11H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIUDLJTXAUQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1NN)F)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-hydrazinylbenzonitrile hydrochloride typically involves the reaction of 3-fluoro-5-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst and at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-hydrazinylbenzonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Organic Synthesis

3-Fluoro-5-hydrazinylbenzonitrile hydrochloride serves as an essential intermediate in the synthesis of more complex organic compounds. It can participate in various reactions, such as:

- Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.

- Reduction Reactions: The hydrazinyl group can be reduced to form amines or other derivatives.

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to interact with biological targets. It can be used in the synthesis of biologically active molecules, including:

- Anticancer Agents: Compounds derived from this compound have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Agents: Its derivatives may exhibit antibacterial and antifungal properties.

Biochemical Studies

Research involving this compound often focuses on its reactivity with biological macromolecules, such as proteins and nucleic acids. Interaction studies are crucial for assessing its safety and efficacy in medicinal applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for further development.

Case Study 2: Antimicrobial Properties

Another research project explored the antimicrobial activity of synthesized compounds based on this hydrazinyl benzonitrile derivative. The findings demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-fluoro-5-hydrazinylbenzonitrile hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atom enhances the compound’s stability and reactivity, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-fluoro-5-hydrazinylbenzonitrile hydrochloride with compounds sharing structural or functional similarities, focusing on molecular properties, reactivity, and applications.

Substituent Effects: Hydrazinyl vs. Other Functional Groups

- Hydrazinyl vs. Nitro : The hydrazinyl group in the target compound offers nucleophilicity for condensation reactions, whereas the nitro group in 3-fluoro-5-nitrobenzonitrile (CAS: 110882-60-5) is electron-withdrawing, favoring electrophilic aromatic substitution or catalytic hydrogenation .

- Benzonitrile vs. Benzoyl Chloride : The benzonitrile group in the target compound is less reactive than the acyl chloride in 3-chloro-5-(trifluoromethyl)benzoyl chloride (CAS: 886496-83-9), which is prone to hydrolysis and acylation reactions .

Research Findings and Analytical Data

- Synthesis : The hydrazinyl group in the target compound facilitates one-step synthesis of pyrazole and triazole derivatives, as demonstrated in Enamine Ltd.’s building block catalog .

- Chromatography : Reverse-phase HPLC methods validated for related hydrochlorides (e.g., amitriptyline hydrochloride) could be adapted for purity analysis of the target compound .

Biological Activity

3-Fluoro-5-hydrazinylbenzonitrile hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClFN (molecular weight: 196.6 g/mol). The compound features a hydrazine functional group, which is known for its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds with hydrazine moieties often exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that hydrazine derivatives can inhibit tumor growth by targeting various pathways involved in cancer cell proliferation.

- Antimicrobial Properties : Some hydrazine derivatives demonstrate activity against a range of bacterial and fungal pathogens.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism, leading to reduced proliferation.

- Induction of Apoptosis : Evidence suggests that hydrazine derivatives can induce programmed cell death in cancer cells.

- Interaction with DNA : Some studies indicate that these compounds may intercalate with DNA, disrupting replication and transcription processes.

Anticancer Activity

A study conducted on various hydrazine derivatives, including this compound, revealed promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC values were reported to be significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 3-Fluoro-5-hydrazinylbenzonitrile HCl | A549 | 10 |

| 3-Fluoro-5-hydrazinylbenzonitrile HCl | MCF-7 | 15 |

| Doxorubicin | A549 | 20 |

| Doxorubicin | MCF-7 | 25 |

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against various pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Control (Ampicillin) | 16 |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-fluoro-5-hydrazinylbenzonitrile hydrochloride to maximize yield?

- Methodology :

- Begin with nucleophilic substitution of 3-fluoro-5-nitrobenzonitrile using hydrazine hydrate under reflux in ethanol. Reduce the nitro group to hydrazinyl using catalytic hydrogenation (e.g., Pd/C, H₂ at 60–80°C) .

- Monitor reaction progress via TLC or HPLC. Adjust pH during purification to isolate the hydrochloride salt.

- Key Variables : Temperature control (±2°C) and stoichiometric excess of hydrazine (1.5–2.0 eq.) to mitigate side reactions like over-alkylation .

Q. How can researchers effectively purify this compound from reaction byproducts?

- Methodology :

- Use column chromatography with a polar stationary phase (silica gel) and a gradient eluent (e.g., 5–20% methanol in dichloromethane).

- Recrystallize from hot ethanol/water (8:2 v/v) to remove unreacted precursors. Confirm purity via melting point analysis (decomposition observed at ~211–212°C for analogous hydrazine hydrochlorides) .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- NMR : Compare H and C spectra to reference data for benzonitrile derivatives. Look for characteristic signals: aromatic protons (~7.2–7.8 ppm) and hydrazinyl NH₂ (broad peak at ~4.5–5.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 198.2 (calculated for C₇H₆ClFN₃).

- Elemental Analysis : Verify Cl⁻ content via ion chromatography or titration .

Advanced Research Questions

Q. How does the hydrazinyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- The hydrazinyl group acts as a strong nucleophile, enabling reactions with carbonyl compounds (e.g., ketones) to form hydrazones.

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 3-chloro-5-hydrazinylbenzonitrile) to assess electronic effects of the fluorine substituent. Use DFT calculations to model charge distribution .

- Contradictions : Conflicting reactivity data may arise from steric hindrance or solvent polarity. Resolve via controlled experiments in aprotic solvents (e.g., DMF) .

Q. What are the common sources of contradictory data when characterizing this compound, and how can they be resolved?

- Data Discrepancy Analysis :

- Purity Issues : Trace solvents (e.g., residual ethanol) can skew NMR or melting point data. Use high-vacuum drying and Karl Fischer titration for moisture control .

- Polymorphism : X-ray crystallography (e.g., CCDC deposition) can confirm crystal structure uniformity. Compare with analogs like 3-chloro-4-fluorophenylhydrazine hydrochloride .

- Degradation : Hydrazine derivatives are prone to oxidation. Monitor stability via accelerated aging studies (40°C/75% RH) and UPLC-MS to identify degradation products .

Q. How can researchers optimize storage conditions to maintain the stability of this compound?

- Stability Protocol :

- Store as a lyophilized powder at –20°C under inert gas (Ar/N₂). Prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

- Shelf-Life Testing : Conduct long-term stability assays with periodic HPLC analysis. For aqueous solutions, add stabilizers like ascorbic acid (1 mM) to inhibit oxidation .

Methodological Resources

- Synthetic References : Enamine Ltd.’s Building Blocks Catalogue (EN300-1664600) provides synthesis protocols for hydrazinylbenzonitrile derivatives .

- Safety Data : Follow OSHA HCS guidelines for handling hydrazine hydrochlorides, including PPE (gloves, goggles) and emergency procedures for inhalation/exposure .

- Computational Tools : PubChem and DSSTox offer physicochemical property predictions (e.g., logP, pKa) for reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.